molecular formula C8H14N2O B13425482 3-Azabicyclo[3.2.1]octane-3-carboxamide

3-Azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B13425482
M. Wt: 154.21 g/mol
InChI Key: ADDJKXWHGOLLHA-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane-3-carboxamide (CAS 118796-83-1) is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is a derivative of the azabicyclo[3.2.1]octane scaffold, a nitrogen-containing heterocyclic structure recognized for its significant potential and challenging synthesis in the field of medicinal chemistry and drug discovery . Azabicyclo[3.2.1]octane cores are frequently investigated as key synthetic intermediates and are present in a range of natural and synthetic compounds with various biological activities . Related bicyclic structures, such as the isomeric 8-azabicyclo[3.2.1]octane, have been extensively studied as novel scaffolds for developing inhibitors of targets like the intracellular enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory responses . Similarly, the 6-azabicyclo[3.2.1]octane system has been explored as a novel scaffold for dopamine transporter (DAT) inhibitors, providing new chemical insights for neuropharmacological research . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-azabicyclo[3.2.1]octane-3-carboxamide

InChI

InChI=1S/C8H14N2O/c9-8(11)10-4-6-1-2-7(3-6)5-10/h6-7H,1-5H2,(H2,9,11)

InChI Key

ADDJKXWHGOLLHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN(C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Azabicyclo 3.2.1 Octane 3 Carboxamide and Its Analogues

Evolution of Synthetic Routes to the 3-Azabicyclo[3.2.1]octane Scaffold

The construction of the 3-azabicyclo[3.2.1]octane core has been a subject of considerable interest in synthetic organic chemistry. The development of synthetic routes has progressed from classical methods to more sophisticated and efficient strategies, enabling greater control over stereochemistry and molecular complexity.

Convergent and Divergent Synthesis Strategies

Modern synthetic planning often employs either convergent or divergent approaches to enhance efficiency. A convergent synthesis involves the separate synthesis of fragments of the target molecule, which are then coupled together in the later stages. This approach is generally more efficient for the synthesis of complex molecules as it allows for the parallel synthesis of key intermediates. In the context of the 3-azabicyclo[3.2.1]octane scaffold, a convergent approach might involve the coupling of a pre-formed cyclopentane (B165970) or piperidine (B6355638) derivative with another fragment to complete the bicyclic system. For instance, a diastereoselective intermolecular copper-mediated conjugate addition has been utilized to couple two fragments, followed by an intramolecular Michael addition to construct a tetracyclic skeleton that contains the azabicyclo[3.2.1]octane motif. nih.gov

Conversely, a divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of different target molecules. nih.gov This is particularly useful for generating libraries of related compounds for structure-activity relationship (SAR) studies. For the 3-azabicyclo[3.2.1]octane system, a common bicyclic core could be synthesized and then subjected to a variety of late-stage functionalization reactions to produce a range of analogs. This strategy has been successfully applied to the synthesis of several C19 diterpenoid alkaloids from a common intermediate. nih.gov

Key Enabling Reactions and Transformations for Azabicyclic Systems

The synthesis of azabicyclic systems, including the 3-azabicyclo[3.2.1]octane scaffold, relies on a toolbox of powerful chemical reactions. These transformations are essential for the efficient construction of the bicyclic framework.

Intramolecular Cyclization Reactions: A common and effective strategy for forming the 3-azabicyclo[3.2.1]octane ring system is through intramolecular cyclization. This can involve various reaction types, such as the intramolecular Mannich reaction to rapidly construct the azabicyclo[3.2.1]octane motif. nih.gov Other examples include intramolecular SN2 reactions, where a nucleophilic nitrogen atom displaces a leaving group on a cyclopentane or cyclohexane (B81311) precursor. rsc.org Radical rearrangements have also been shown to be effective in the synthesis of a variety of azabicyclic frameworks. researchgate.net

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the rapid construction of cyclic and bicyclic systems. The [5+2] cycloaddition reaction between 3-oxidopyridinium dipoles and alkenes provides a direct route to the azabicyclo[3.2.1]octene skeleton. nih.gov Similarly, asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides can be used to produce enantiomerically enriched 8-azabicyclo[3.2.1]octanes.

Domino and Cascade Reactions: Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to complex molecules. A domino hydroformylation/double cyclization strategy has been developed for the rapid and atom-economic synthesis of azabicyclic structures. acs.orgfigshare.com Another example is the lipase-catalyzed enantioselective ring opening of a racemic β-lactam, which initiates a cascade leading to an enantiopure azabicyclic β-amino acid. researchgate.net

Reaction TypeDescriptionKey Features
Intramolecular Mannich ReactionCyclization involving an amine, an aldehyde (or ketone), and an enolizable carbonyl compound.Rapid construction of the bicyclic core. nih.gov
[5+2] CycloadditionReaction between a five-atom and a two-atom component to form a seven-membered ring.Direct access to the azabicyclo[3.2.1]octene skeleton. nih.gov
Domino Hydroformylation/Double CyclizationA sequence initiated by hydroformylation, followed by two cyclization events.Atom-economic and rapid assembly of the bicyclic system. acs.orgfigshare.com

Enantioselective and Stereocontrolled Approaches in 3-Azabicyclo[3.2.1]octane-3-carboxamide Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and stereocontrolled methods for the synthesis of the 3-azabicyclo[3.2.1]octane scaffold is of paramount importance. These approaches can be broadly categorized into methods that utilize chiral auxiliaries and those that employ catalytic asymmetric transformations.

Chiral Auxiliary-Based Syntheses of Azabicyclic Compounds

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgrsc.org In the context of azabicyclic synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of stereocenters during the construction of the bicyclic framework. nih.gov This strategy has been successfully employed in the synthesis of a wide range of biologically active compounds. nih.govresearchgate.net

Organocatalytic and Biocatalytic Methods

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering environmentally friendly alternatives to traditional metal-based catalysts.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov In the synthesis of the bicyclo[3.2.1]octane scaffold, organocatalytic domino Michael-aldol reactions have been employed to generate chiral bicyclic compounds with good diastereoselectivity and enantioselectivity. nih.gov Chiral secondary amines have been used to catalyze asymmetric aza-[3+3] cycloaddition reactions, leading to optically active 8-azabicyclo[3.2.1]octane scaffolds. sci-hub.se

Biocatalysis: Biocatalysis involves the use of enzymes or whole microorganisms to perform chemical transformations. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for asymmetric synthesis. europa.eu Lipases are a class of enzymes that have been widely used in the synthesis of chiral compounds. scispace.com For instance, the lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam has been utilized to prepare an enantiopure azabicyclic exo β-amino acid, which is a precursor to the 3-azabicyclo[3.2.1]octane system. researchgate.netarkat-usa.org

MethodCatalyst/ReagentKey TransformationStereocontrol
OrganocatalysisChiral Secondary Amines (e.g., diarylprolinol derivatives)Asymmetric aza-[3+3] cycloadditionHigh enantioselectivity sci-hub.se
OrganocatalysisTakemoto's catalystDomino Michael-aldol reactionGood diastereoselectivity and enantioselectivity nih.gov
BiocatalysisLipase (e.g., from Candida antarctica)Enantioselective ring opening of a racemic β-lactamExcellent enantioselectivity researchgate.netarkat-usa.org

Derivatization Strategies for Functionalization at the Carboxamide Moiety

Once the 3-azabicyclo[3.2.1]octane scaffold is constructed, further derivatization is often necessary to introduce the desired functional groups and to modulate the biological activity of the molecule. The carboxamide moiety at the 3-position of the bicyclic system is a key site for such modifications.

The nitrogen atom of the 3-azabicyclo[3.2.1]octane ring can be readily acylated to form the corresponding carboxamide. A variety of methods can be employed for this transformation, including reaction with acyl chlorides, acid anhydrides, or activated esters in the presence of a base. This allows for the introduction of a wide range of substituents on the carboxamide nitrogen. For example, reaction with N-phenyl isocyanate can be used to install an N-phenylcarboxamide group. vulcanchem.com

Introduction of Sulfonamide and Amide Groups

The synthesis of this compound analogues bearing sulfonamide and amide functionalities has been a subject of extensive research. A common strategy involves the coupling of a pre-formed 3-azabicyclo[3.2.1]octane core with appropriate sulfonyl chlorides or carboxylic acid derivatives.

One notable approach details the synthesis of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides. In this method, substituted pyrazoles are first treated with chlorosulfonic acid to generate the corresponding sulfonyl chlorides. These intermediates are then reacted with the 3-azabicyclo[3.2.1]octane amine in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield the desired sulfonamide derivatives. The reaction conditions are generally mild, proceeding at room temperature.

Similarly, the introduction of an amide group can be achieved through standard amide bond formation protocols. This typically involves the reaction of the 3-azabicyclo[3.2.1]octane amine with a carboxylic acid, activated ester, or acid chloride. Coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be employed to facilitate the reaction between the amine and a carboxylic acid.

A comparative study has shown that the nature of the linkage at the 3-position, whether a sulfonamide or an amide, can significantly impact the biological activity of the resulting compounds. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the amide analogue of a potent sulfonamide inhibitor showed a complete loss of activity, highlighting the critical role of the sulfonamide group in that specific context.

Modifications at Peripheral Substituents (e.g., N-ethyl, 1,8,8-trimethylthio)

The peripheral functionalization of the 3-azabicyclo[3.2.1]octane ring system allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

N-Alkylation: The introduction of an N-ethyl group at the 3-position of the azabicyclo[3.2.1]octane core can be accomplished through various alkylation methods. A "one-pot" deprotection-alkylation procedure has been described for the synthesis of N-3-alkyl compounds. This method starts from a protected 3-azabicyclo[3.2.1]octane derivative, where the protecting group is removed, followed by in-situ alkylation with an appropriate ethylating agent, such as ethyl iodide or ethyl bromide.

Table 1: Synthesis of N-3-Alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic Acids

Starting Material Alkylating Agent Product
6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid (deprotected) Ethyl iodide 6-Amino-3-ethyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid

1,8,8-Trimethylthio Substitution: The synthesis of analogues with a 1,8,8-trimethylthio substitution pattern presents a more complex synthetic challenge. While specific methods for the direct introduction of a "trimethylthio" group are not extensively documented in readily available literature, the synthesis of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane is known. The introduction of sulfur-containing functional groups would likely involve multi-step sequences starting from a precursor with suitable leaving groups at the 1 and 8 positions, followed by reaction with a sulfur nucleophile. Further methylation would then be required to achieve the trimethylthio moiety. The development of direct and efficient methods for such substitutions remains an area of interest in synthetic chemistry.

Modular Synthesis of Substituted this compound Analogues

A modular or "building block" approach to the synthesis of substituted this compound analogues offers a powerful strategy for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This approach relies on the convergent assembly of distinct molecular fragments.

The synthesis of the 3-azabicyclo[3.2.1]octane core itself can be achieved through various routes, including intramolecular cyclization reactions. For example, a common strategy involves the construction of a suitably functionalized piperidine or pyrrolidine (B122466) precursor that can undergo ring closure to form the bicyclic system.

Once the core scaffold is in hand, a modular approach allows for the variation of substituents at different positions. For the synthesis of this compound analogues, three key modules can be identified:

The 3-Azabicyclo[3.2.1]octane core: This can be pre-synthesized with various substitution patterns on the carbocyclic portion of the ring system.

The Carboxamide Linker: This is typically introduced by reacting the nitrogen at the 3-position.

The Amide Substituent (R-group): A wide variety of amines can be used to react with a 3-azabicyclo[3.2.1]octane-3-carbonyl chloride or a similar activated species to introduce diversity at this position.

An example of a modular approach can be seen in the development of NAAA inhibitors, where different heteroaromatic moieties, functionalized piperidines (as precursors to the azabicyclo[3.2.1]octane core), and heteroaryl groups were systematically varied to explore the SAR. This iterative process of designing, synthesizing, and biologically evaluating analogues is a hallmark of a successful modular synthesis strategy in drug discovery.

Table 2: Modular Components for the Synthesis of this compound Analogues

Module 1: Bicyclic Core Module 2: Linker Precursor Module 3: Amine Component (R-NH2)
3-Azabicyclo[3.2.1]octane Phosgene or equivalent Aromatic amines
Substituted 3-azabicyclo[3.2.1]octanes Carboxylic acid (for activation) Aliphatic amines

This modularity allows for the systematic exploration of chemical space around the this compound scaffold, facilitating the optimization of desired properties for various applications.

Structural Characteristics and Conformational Analysis of 3 Azabicyclo 3.2.1 Octane 3 Carboxamide Derivatives

Bridged Bicyclic Amide Framework and its Conformational Properties

The core of the molecule is the 3-azabicyclo[3.2.1]octane system, a bicyclic heterocycle where two rings share two non-adjacent carbon atoms, known as bridgehead carbons. libretexts.org This structure is inherently rigid and less flexible than monocyclic or acyclic counterparts. libretexts.orguni-regensburg.de The amide group is incorporated such that the nitrogen atom is part of the bicyclic framework but not at a bridgehead position.

In bridged bicyclic systems, the amide bond can be forced into a non-planar, or "twisted," conformation due to steric constraints imposed by the ring system. mdpi.comnih.gov This geometric distortion, a deviation from the typically planar amide bond, is significant because it alters the electronic properties of the amide group. The resonance between the nitrogen lone pair and the carbonyl π-system is reduced, which can lead to an increase in the length of the N–C(O) bond and a slight shortening of the C=O bond. nih.gov These structural changes can profoundly affect the molecule's reactivity and its ability to form hydrogen bonds.

PropertyDescriptionReference
Core Structure A bicyclic system with two rings sharing two bridgehead carbons. libretexts.org
Rigidity The bridged nature of the framework significantly restricts conformational flexibility. libretexts.orguni-regensburg.de
Amide Bond Geometry The amide bond within the bicyclic system can adopt a non-planar ("twisted") conformation. mdpi.comnih.gov
Bond Lengths Distortion can lead to an increased N–C(O) bond length and a slightly decreased C=O bond length compared to planar amides. nih.gov

Influence of Substituents on Molecular Architecture and Conformation

The addition of various chemical groups (substituents) to the 3-azabicyclo[3.2.1]octane-3-carboxamide core can dramatically alter its three-dimensional shape, physicochemical properties, and intermolecular interactions.

The sulfonamide group (—SO₂NH—) is a critical functional group in many therapeutic agents and is often incorporated into derivatives of this compound. ontosight.ainih.gov Its presence introduces specific opportunities for non-covalent interactions that are crucial for binding to biological targets. ontosight.ai

Interaction TypeDescriptionPotential Role in Biological ActivityReference
Hydrogen Bonding The N-H group acts as a donor, and the sulfonyl oxygens act as acceptors.Crucial for molecular recognition and anchoring the ligand in a protein's active site. researchgate.net
CH···O═S Interactions Weak hydrogen bonds between protein C-H groups and the sulfonyl oxygens.Contribute to the stability and specificity of the protein-ligand complex. acs.org
NH–π Interactions The sulfonamide N-H group can interact with electron-rich aromatic rings.Can provide additional stabilization in specific protein environments. sdu.dk
Hydrophobic Interactions The overall moiety contributes to the molecule's lipophilicity.Influences membrane permeability and interactions with hydrophobic pockets in proteins. ontosight.ai

The specific placement and three-dimensional orientation (stereochemistry) of substituents on the bicyclic framework are paramount in determining the molecule's biological specificity. ontosight.ai Even minor changes in the substitution pattern can lead to significant differences in activity.

A compelling example is seen in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides designed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org In these derivatives, the stereochemistry of substituents on the bicyclic core was critical for inhibitory potency. A compound with a substituent in the endo position showed submicromolar activity, whereas its corresponding exo-diastereoisomer was completely inactive. acs.org This stark difference underscores how the precise spatial arrangement of atoms dictates the ability of the molecule to fit into and interact with its biological target.

Furthermore, modifications to substituents on appended aromatic rings also fine-tune the activity. In the same NAAA inhibitor series, altering the substitution on a phenyl ring attached to the core scaffold highlighted that the para position was optimal for enhancing potency, while ortho and meta substitutions led to a significant drop in activity. nih.gov

Compound ModificationBiological TargetObservationImplication for SpecificityReference
Stereochemistry on Bicyclic Core NAAAThe endo-isomer (IC₅₀ = 0.23 µM) was highly active.The precise 3D orientation of the substituent is essential for target engagement. acs.org
Stereochemistry on Bicyclic Core NAAAThe corresponding exo-isomer was inactive.An incorrect spatial arrangement prevents effective binding. acs.org
Substituent Position on Phenyl Ring NAAApara-methyl substitution (IC₅₀ = 0.036 µM) yielded high potency.The substitution pattern fine-tunes interactions within the binding pocket. nih.gov
Substituent Position on Phenyl Ring NAAAortho-methyl (IC₅₀ = 0.291 µM) and meta-methyl (IC₅₀ = 0.614 µM) substitutions resulted in an 8- to 17-fold drop in activity.Demonstrates that specific vectors on the molecule are key for optimizing interactions. nih.gov

Conformational Restriction and its Implications for Biological Activity

The strategy of using rigid scaffolds like 3-azabicyclo[3.2.1]octane is a well-established principle in drug design known as conformational restriction. uni-regensburg.deacs.org Flexible molecules exist as an equilibrium of many different conformations, and binding to a target requires adopting a specific "bioactive" conformation. This process is entropically unfavorable, as it involves a loss of conformational freedom.

By pre-organizing the molecule into a rigid shape that is close to the required bioactive conformation, the entropic penalty of binding is minimized. acs.org This often leads to a significant increase in binding affinity and, consequently, biological potency. uni-regensburg.de The rigidity of the scaffold can also enhance selectivity, as the constrained molecule is less likely to bind to off-target sites that would require a different conformation.

The development of NAAA inhibitors again provides a clear illustration of this principle. When a flexible piperidine (B6355638) ring in an initial hit compound was constrained into the more rigid azabicyclo[3.2.1]octane scaffold, the resulting analogue showed an approximately five-fold boost in potency. nih.govacs.org Conversely, making the structure more flexible by opening the piperidine ring led to a drop in activity, which was attributed to the increased entropic penalty upon binding. acs.org

Structural ApproachScaffold TypeEffect on Potency (NAAA Inhibition)RationaleReference
Flexible Acyclic Tertiary SulfonamideDecreased activity (IC₅₀ = 4.29 µM)Increased entropic penalty upon binding to the biological target. acs.org
Conformationally Restricted Azabicyclo[3.2.1]octane CoreIncreased activity (IC₅₀ = 0.23 µM)The rigid scaffold pre-organizes the molecule, reducing the entropic cost of binding. nih.govacs.org

Structure Activity Relationship Sar Studies of 3 Azabicyclo 3.2.1 Octane 3 Carboxamide Derivatives

Impact of Structural Modifications on Biological Activity and Potency

The potency and efficacy of 3-azabicyclo[3.2.1]octane-3-carboxamide derivatives are highly sensitive to modifications on both the bicyclic core and the carboxamide moiety. These alterations can influence the molecule's size, shape, lipophilicity, and electronic properties, all of which are critical for optimal interaction with a biological target.

The size and bulkiness of aliphatic substituents on the pyrazole (B372694) ring were found to be well-tolerated. For instance, extending one of the alkyl groups from methyl to ethyl, n-butyl, iso-propyl, or tert-butyl resulted in derivatives that maintained submicromolar activity. nih.gov Notably, an n-propyl substituent at the 5-position of the pyrazole ring yielded a compound with a threefold increase in potency compared to the dimethyl parent compound. nih.gov

The electronic properties of these substituents also have a significant impact. The introduction of an electron-withdrawing trifluoromethyl group at the 3-position of the pyrazole led to a drop in efficacy, while an electron-donating methoxy (B1213986) group at the same position resulted in a complete loss of detectable activity. acs.org This suggests that a delicate balance of steric and electronic factors is required for optimal biological activity.

CompoundModification on Pyrazole Ringh-NAAA IC50 (μM)
Parent Hit (1)3,5-dimethyl1.09
Compound 83-methyl, 5-ethyl0.62
Compound 93-methyl, 5-n-propyl0.33
Compound 103-methyl, 5-n-butyl0.91
Compound 113-methyl, 5-iso-propyl0.64
Compound 123-methyl, 5-tert-butyl0.78
Compound 133-methoxy, 5-methyl>50
Compound 143-trifluoromethyl, 5-methyl3.29

The carboxamide group, or its bioisosteres like the sulfonamide, is a critical component for molecular recognition, often participating in key hydrogen bonding interactions with the target protein. In the context of NAAA inhibitors, the tertiary sulfonamide group was found to be essential for activity. acs.org When this sulfonamide linkage was replaced with an amide group, a complete loss of inhibitory activity was observed. nih.gov This stark difference underscores the specific electronic and geometric requirements of the enzyme's active site, which the sulfonamide fulfills more effectively than the corresponding amide in this particular series.

Further modifications to the pyrazine (B50134) moiety, which is connected to the bicyclic scaffold via the sulfonamide and an ether linker, also demonstrated the importance of this region for activity. The introduction of an ethoxymethyl side chain on the pyrazine ring led to an optimized compound with a superior balance of reduced lipophilicity and sustained activity. acs.org Conversely, the removal or modification of the ether linker between the bicyclic system and the pyrazine abolished the inhibitory effect, highlighting the precise spatial arrangement required for effective binding. acs.org

Stereochemical Influence on Molecular Recognition and Bioactivity

The rigid, three-dimensional structure of the 3-azabicyclo[3.2.1]octane core gives rise to multiple stereocenters, making the stereochemistry of its derivatives a crucial determinant of their biological activity. The precise orientation of substituents can dictate whether a molecule fits into a binding pocket and can lead to significant differences in potency between stereoisomers.

The stereochemical configuration of substituents on the azabicyclic scaffold is critical for biological activity. In the development of NAAA inhibitors, a dramatic difference in potency was observed between diastereomers. acs.org The endo-isomer of a tropyl sulfonamide derivative, where the substituent is oriented towards the nitrogen bridge, exhibited submicromolar activity. In contrast, the corresponding exo-diastereoisomer was completely devoid of activity against human NAAA. acs.org This demonstrates a high degree of diastereoselectivity in the enzyme's recognition of these ligands, where only the endo configuration allows for the correct positioning of the molecule within the active site for effective inhibition. This principle of stereochemical preference is a recurring theme in the SAR of azabicyclic compounds. ontosight.ai

One of the primary advantages of using bridged bicyclic systems like 3-azabicyclo[3.2.1]octane in drug design is the conformational rigidity they impart. Constraining a flexible linear or monocyclic moiety into a more rigid bicyclic scaffold can be beneficial for biological activity by reducing the entropic penalty of binding to a target. acs.org This was clearly demonstrated in the evolution of NAAA inhibitors, where moving from a flexible piperidine (B6355638) ring to the more conformationally rigid 3-azabicyclo[3.2.1]octane core resulted in an approximately five-fold boost in potency. acs.org

The piperidine and cyclopentane (B165970) rings within the 3-azabicyclo[3.2.1]octane system typically adopt a distorted chair and an envelope conformation, respectively. nih.gov The specific conformation can be influenced by the nature and position of substituents. This inherent rigidity ensures that the substituents are held in a well-defined spatial orientation, which can lead to more selective and potent interactions with a biological target compared to more flexible analogues. researchgate.net

Scaffold Hopping and Ring System Modifications in Azabicyclic Systems

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the central core of a molecule while retaining its biological activity. nih.gov In the exploration of azabicyclic systems as NAAA inhibitors, researchers investigated alternatives to the piperidinyl moiety through ring morphing and scaffold hopping. acs.org

Attempts at ring contraction, by replacing the piperidine ring with an azetidine (B1206935) sulfonamide, resulted in a complete loss of enzyme inhibition. acs.org Similarly, ring opening of the piperidine moiety to an acyclic tertiary sulfonamide led to a significant drop in activity, which was attributed to an increased entropic penalty upon binding to the target. acs.org These findings highlight that while scaffold hopping can be a powerful tool, the rigid, bridged bicyclic system of the 3-azabicyclo[3.2.1]octane core was superior for achieving high potency in this particular class of inhibitors. The normorphan bicyclo[3.2.1]octane scaffold has also been identified as a promising candidate for scaffold hopping strategies in medicinal chemistry. whiterose.ac.uk

Compound TypeModificationEffect on Activity
Piperidine (Parent)-Baseline Activity
3-Azabicyclo[3.2.1]octaneRing Constraining~5-fold increase in potency
AzetidineRing ContractionComplete loss of activity
Acyclic Tertiary SulfonamideRing OpeningSignificant drop in activity

Molecular Mechanisms and Biological Targets of 3 Azabicyclo 3.2.1 Octane 3 Carboxamide Analogues

Enzyme Inhibition Mechanisms

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition and Endocannabinoid System Modulation

Analogues of 3-azabicyclo[3.2.1]octane have emerged as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the endocannabinoid system. NAAA is responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous lipid mediators that includes the anti-inflammatory and analgesic compound palmitoylethanolamide (B50096) (PEA). nih.gov By inhibiting NAAA, these compounds prevent the breakdown of PEA, thereby enhancing and prolonging its therapeutic effects. nih.gov

A notable class of these inhibitors features a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core. nih.gov Through a careful structure-activity relationship (SAR) study, researchers have optimized the potency of these non-covalent inhibitors. nih.gov For instance, constraining a piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency. nih.gov The sulfonamide analogue 20 demonstrated submicromolar activity with a human NAAA IC50 of 0.23 μM. nih.gov Further optimization led to the discovery of ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50), which inhibits human NAAA in the low nanomolar range with an IC50 of 0.042 μM. nih.govnih.gov

The stereochemistry of the azabicyclo[3.2.1]octane core has been shown to be crucial for NAAA inhibitory activity. The endo configuration is generally preferred over the exo configuration for potent inhibition.

Table 1: NAAA Inhibitory Activity of 3-Azabicyclo[3.2.1]octane Analogues

Compound h-NAAA IC50 (μM)
Sulfonamide analogue 20 0.23

Carbonic Anhydrase Inhibition Pathways

While the sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes involved in pH regulation and other physiological processes, specific research on the carbonic anhydrase inhibitory activity of 3-azabicyclo[3.2.1]octane-3-carboxamide analogues is not extensively documented in publicly available literature. General studies on heterocyclic sulfonamides have demonstrated their potential as carbonic anhydrase inhibitors; however, detailed investigations focusing on the 3-azabicyclo[3.2.1]octane scaffold in this context are limited.

Receptor Interaction Profiles

Vasopressin Receptor (V1a and V2) Antagonism

Derivatives of 3-azabicyclo[3.2.1]octane have been synthesized and evaluated as antagonists of the vasopressin receptors, specifically the V1a and V2 subtypes. These receptors are implicated in a variety of physiological functions, including the regulation of blood pressure and water reabsorption. A series of biaryl amides featuring an azabicyclooctane headpiece were found to be potent mixed arginine vasopressin (AVP) receptor antagonists. nih.gov

Several of these analogues exhibited excellent binding affinity for the V1a receptor and good affinity for the V2 receptor. nih.gov Notably, compounds 8g , 12g , 13d , and 13g from this series demonstrated this dual antagonism. nih.gov Further profiling of compound 13d highlighted its drug-like properties, drawing comparisons to the known mixed V1a/V2 receptor antagonist, conivaptan. nih.gov The development of such compounds holds potential for the treatment of conditions where vasopressin receptor modulation is beneficial.

Table 2: Vasopressin Receptor Binding Affinities of 3-Azabicyclo[3.2.1]octane Analogues

Compound V1a Receptor Binding Affinity V2 Receptor Binding Affinity
8g Excellent Good
12g Excellent Good
13d Excellent Good

Neurotransmitter Transporter Modulation

Dopamine (B1211576) Transporter (DAT) and Serotonin (B10506) Transporter (SERT) Interactions

The 3-azabicyclo[3.2.1]octane framework is a core component of tropane (B1204802) alkaloids, which are known for their interaction with monoamine transporters. Analogues of this scaffold have been extensively studied for their ability to inhibit the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a crucial role in regulating the synaptic concentrations of dopamine and serotonin, respectively.

In the search for potential treatments for cocaine abuse, 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues have been developed as potent and selective inhibitors of DAT and SERT. nih.govnih.gov The 3β-(3,4-dichlorophenyl) analogue, for instance, potently inhibits both DAT and SERT with IC50 values of 5.7 nM and 8.0 nM, respectively. nih.govnih.gov Another analogue, the 3-(3,4-dichlorophenyl)-2,3-unsaturated derivative, shows high potency for DAT (IC50 = 4.5 nM) with significant selectivity over SERT (>800-fold). nih.govnih.gov

The stereochemistry of these compounds plays a significant role in their activity. For DAT inhibition, the (1R)-configuration is generally preferred. While biological enantioselectivity was limited for some analogues, it was more pronounced for the 3β-aryl derivatives. nih.govnih.gov

Table 3: DAT and SERT Inhibitory Activities of 8-Thiabicyclo[3.2.1]octane Analogues

Compound DAT IC50 (nM) SERT IC50 (nM)
3β-(3,4-dichlorophenyl) analogue 5.7 8.0

Kinase Inhibition Potency (e.g., ATR)

Analogues of this compound have emerged as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical enzyme in the DNA damage response (DDR) pathway. The ATR kinase plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints and DNA repair. In many cancers, there is an increased reliance on the ATR pathway for survival, making it an attractive target for therapeutic intervention.

Inhibitory Potency of an Exemplified 8-oxo-3-azabicyclo[3.2.1]octane Analogue Against ATR Kinase
Compound AnalogueTargetIC50 (nM)Assay Type
Exemplified 8-oxo-3-azabicyclo[3.2.1]octane compoundATR Kinase5.9HTRF Assay

Molecular Chaperone Binding (e.g., Heat Shock Protein 90 (Hsp90))

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide array of client proteins, many of which are oncogenic. Hsp90 plays a critical role in cancer cell proliferation, survival, and metastasis by ensuring the proper folding and activity of key signaling proteins. Consequently, inhibiting Hsp90 is a promising strategy in cancer therapy.

Derivatives of the azabicyclo[3.2.1]octane scaffold have been investigated as potential Hsp90 inhibitors. For instance, a series of 2-azabicyclo[3.2.1]octanes, which are structural isomers of the 3-azabicyclo[3.2.1]octane core, have been synthesized and evaluated for their anticancer properties. nih.gov One compound from this series, designated as 13l, exhibited potent antiproliferative activity against colorectal cancer cells and was found to be a significant inhibitor of Hsp90. nih.gov Mechanistic studies revealed that this compound could suppress the proliferation and migration of cancer cells by inhibiting Hsp90, which in turn leads to the destabilization of its client proteins. nih.gov Although this research focused on a closely related scaffold, it highlights the potential of the azabicyclo[3.2.1]octane core in the development of novel Hsp90 inhibitors.

Activity of a 2-azabicyclo[3.2.1]octane Analogue as an Hsp90 Inhibitor
Compound AnalogueTargetObserved Activity
Compound 13l (2-azabicyclo[3.2.1]octane derivative)Hsp90Significant inhibitory activity

Computational Chemistry and Molecular Modeling in 3 Azabicyclo 3.2.1 Octane 3 Carboxamide Research

De Novo Design and Virtual Screening of Analogues

De novo design and virtual screening are powerful computational strategies used to identify novel analogues of 3-azabicyclo[3.2.1]octane-3-carboxamide with potential therapeutic value. De novo design involves the computational construction of novel molecular structures, piece by piece, within the confines of a target's binding site. Virtual screening, conversely, involves the rapid computational assessment of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target.

The 3-azabicyclo[3.2.1]octane scaffold is an ideal starting point for creating virtual libraries due to its synthetic accessibility and favorable structural characteristics. These libraries can be populated with a vast array of virtual compounds by decorating the core scaffold with diverse functional groups. These virtual libraries are then screened against biological targets of interest. For instance, pharmacophore-based virtual screening has been successfully employed to identify new agonists for targets like the β3-adrenergic receptor. nih.gov This process involves creating a 3D model that defines the essential steric and electronic features required for binding, which is then used to filter large compound databases. nih.gov

In the context of discovering novel inhibitors for targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a high-throughput screening campaign can identify initial hits. nih.gov These hits, which may include structures related to the 3-azabicyclo[3.2.1]octane core, serve as the foundation for further optimization through techniques like scaffold hopping and ring morphing. acs.org For example, constraining a flexible piperidine (B6355638) core from an initial hit into the more rigid 3-azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. nih.govacs.org

Computational TechniqueApplication in Analogue DiscoveryExample Target Class
Virtual Screening Rapidly assess large compound libraries to identify potential binders. G protein-coupled receptors (GPCRs) nih.gov
Pharmacophore Modeling Build models based on known active ligands to search for new scaffolds. nih.govβ3-adrenergic Receptor nih.gov
Scaffold Hopping Replace a core molecular structure with a functionally equivalent but structurally different one. acs.orgHydrolases (e.g., NAAA) acs.org
De Novo Design Computationally generate novel molecules tailored to a specific binding site. scispace.comVarious Enzymes and Receptors

Molecular Docking and Ligand-Target Binding Mechanism Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mechanisms of this compound derivatives at a molecular level. By simulating the interaction between a ligand (the carboxamide derivative) and its target protein, researchers can predict binding affinity and elucidate the key interactions that stabilize the complex.

For example, docking studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, which are structurally related to the carboxamides, were used to predict their binding conformation at the active site of NAAA. semanticscholar.org These simulations revealed that the endo-isomer of the substituted azabicyclic core positions a phenyl ring in a specific region of the binding site, while an aliphatic chain can be accommodated in a deep hydrophobic pocket. semanticscholar.org Such insights are invaluable for explaining structure-activity relationships (SAR) and guiding the design of more potent inhibitors.

Derivative ClassTarget ProteinKey Predicted InteractionsReference
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesNAAAHydrophobic interactions with M64; positioning of phenyl ring. semanticscholar.org
(1R,3S,5S)-8-Azabicyclo[3.2.1]octane-3-carboxylic acidEnzyme Active SitesHydrogen bonding with aspartate residues.
N-[(3R,5R)-1-Azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamideα7 nAChRSpecific interactions within the receptor's ligand-binding domain. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of untested analogues and in understanding which molecular properties are most important for their biological effects.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on related 8-azabicyclo[3.2.1]octane analogs. nih.gov These studies generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, these models can indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favored for optimal interaction with the target receptor. nih.gov

In the development of NAAA inhibitors, 3D-QSAR studies have been applied to understand the structural requirements for potency. nih.govacs.org Similarly, 2D-QSAR models have been developed for tropane-based compounds, which share the 8-azabicyclo[3.2.1]octane core, to correlate molecular descriptors with antiproliferative activity. researchgate.net These models can help in the rational design of new compounds by predicting their efficacy before synthesis. researchgate.net The insights gained from QSAR can be combined with results from molecular docking to build a more comprehensive understanding of ligand-receptor interactions. researchgate.net

QSAR MethodApplicationKey Findings
CoMFA/CoMSIA (3D-QSAR) Performed on 8-azabicyclo[3.2.1]octane analogs to model interaction with muscarinic receptors. nih.govGenerated reliable models to guide the design of new antagonists. nih.gov
2D-QSAR Used to model the antiproliferative activity of tropane-based compounds. researchgate.netIdentified key structural features for activity against cancer cell lines. researchgate.net
Combined Docking & QSAR Used to evaluate virtual screening hits for α7 nicotinic acetylcholine (B1216132) receptor agonists. researchgate.netHelped to better understand physicochemical characteristics affecting binding affinities. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound and its derivatives is critical for understanding their three-dimensional structure and flexibility, which directly influences their ability to bind to biological targets. The rigid bicyclic skeleton of this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic structures. semanticscholar.org

Studies on related amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-amines have utilized NMR spectroscopy and ab initio calculations to determine their preferred conformations. researchgate.net These studies have shown that the bicyclic system typically adopts a chair-envelope conformation. researchgate.net The piperidine ring within the structure assumes a chair shape, which can be puckered or flattened depending on the substitution pattern. researchgate.net

The conformational preferences of the carboxamide group and other substituents are also of great importance. The orientation of these groups can affect the molecule's ability to form key interactions with a receptor. Computational methods are used to map the potential energy landscape of these molecules, identifying low-energy, stable conformations that are likely to be biologically relevant. Understanding the conformational rigidity and the preferred spatial arrangement of functional groups is essential for the design of potent and selective ligands. semanticscholar.orguni-regensburg.de

Compound ClassPredominant ConformationMethod of Analysis
3-Methyl-3-azabicyclo[3.2.1]octan-8-yl amidesChair-envelopeNMR Spectroscopy, ab initio calculations researchgate.net
3-Azabicyclo[3.2.1]octane β-amino estersConformationally restricted skeletonSynthesis and enzymatic resolution semanticscholar.org
3-Azabicyclo[3.2.1]octane derivativesChair-envelope for the piperidine ringSpectroscopic data and computational studies uni-regensburg.de

Pre Clinical and Mechanistic Implications of 3 Azabicyclo 3.2.1 Octane 3 Carboxamide Bioactivity

Anti-inflammatory and Analgesic Mechanisms

A primary mechanism underlying the anti-inflammatory and analgesic properties of 3-azabicyclo[3.2.1]octane-3-carboxamide derivatives is the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.govresearchgate.net PEA exhibits anti-inflammatory, analgesic, and neuroprotective effects primarily by activating the peroxisome proliferator-activated receptor α (PPAR-α), a nuclear receptor that upregulates anti-inflammatory genes while suppressing proinflammatory transcription factors. nih.gov

By inhibiting NAAA, these compounds prevent the breakdown of PEA, leading to its accumulation at sites of inflammation and prolonging its therapeutic effects. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the development of potent and selective NAAA inhibitors built around the 3-azabicyclo[3.2.1]octane core. nih.govacs.org For instance, constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to significantly boost potency against human NAAA (h-NAAA). nih.govacs.org Further optimization led to the discovery of compounds like ARN19689, which inhibits h-NAAA in the low nanomolar range. nih.govresearchgate.net

The stereochemistry of substituents on the bicyclic ring is crucial for activity. Research has shown that the endo configuration of substituents at the 3-position of the azabicyclic system is beneficial for NAAA inhibition, whereas the corresponding exo-diastereoisomer can be completely inactive. nih.govacs.org

CompoundTargetIC₅₀ (µM)Mechanism of Action
ARN19689 human NAAA0.042Non-covalent inhibition of NAAA, leading to increased levels of anti-inflammatory palmitoylethanolamide (PEA). nih.govresearchgate.net
Sulfonamide analogue 20 (endo) human NAAA0.23Inhibition of NAAA. nih.govacs.org
Sulfonamide 34 (exo) human NAAA8.71Weak inhibition of NAAA, highlighting stereochemical importance. nih.govacs.org

Antimicrobial and Anticancer Mechanistic Studies

Derivatives of the this compound scaffold have been investigated for their potential as antimicrobial and anticancer agents. ontosight.ai The structural framework is present in compounds that show antiproliferative effects, and ongoing research seeks to elucidate the specific mechanisms driving this activity. researchgate.netnih.gov

In the context of oncology, certain azabicyclic compounds have been developed as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA damage response pathway. google.com By inhibiting ATR, these compounds can enhance the sensitivity of tumor cells to DNA-damaging therapies like chemotherapy and radiation, helping to overcome treatment resistance. google.com

Other research has focused on developing dual inhibitors that target multiple pathways essential for cancer cell survival. One study detailed the optimization of a lead compound that resulted in derivatives with potent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov Mechanistic investigations revealed that these compounds function as dual inhibitors of Heat shock protein 27 (Hsp27) and tubulin. nih.gov Hsp27 is a chaperone protein that helps cancer cells survive stress, while tubulin is the building block of microtubules, critical for cell division. Disrupting both targets simultaneously represents a promising strategy for anticancer therapy. For example, compound 10c, a diazabicyclo[3.2.1]octane derivative, demonstrated selective anti-proliferation in Panc1 cancer cells with an IC₅₀ of 1.40 μM. mdpi.com

Compound ClassTarget(s)Mechanism of Action
8-oxa-3-azabicyclo[3.2.1]octane derivatives ATR KinaseInhibition of DNA damage repair, enhancing cancer cell sensitivity to chemotherapy/radiotherapy. google.com
Benzo nih.govontosight.aidioxole-5-carboxylic acid amides Hsp27 and TubulinDual inhibition leading to disruption of cancer cell stress response and cell division. nih.gov
Diazabicyclo[3.2.1]octane derivative 10c KRAS-G12D (cellular)Selective anti-proliferation in pancreatic cancer cells. mdpi.com

Neuropharmacological Research Directions and Potential Target Engagement

The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in neuropharmacology, forming the core of compounds that interact with key central nervous system (CNS) targets. chemimpex.com Derivatives have shown significant interactions with various neurotransmitter systems.

A major focus of research has been the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive processes. researchgate.netnih.gov Agonists of this receptor are being investigated for the treatment of cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease. researchgate.netgoogle.com The compound N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829) is a potent and selective α7 nAChR agonist that has demonstrated efficacy in animal models of auditory sensory gating. researchgate.netnih.gov The cholinergic anti-inflammatory pathway, which involves α7 nAChR, is also a recognized mechanism for neuromodulation of the immune system. researchgate.net

Another important neurological target is the dopamine (B1211576) transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain. nih.gov The loss of dopaminergic neurons and associated DAT is a hallmark of Parkinson's disease. nih.gov The azabicyclo[3.2.1]octane structure is a component of tropane (B1204802) alkaloids and their analogs, which are well-known for their interaction with DAT. nih.gov Compounds like [¹¹C]LBT-999, which contains this scaffold, have been developed as high-affinity radioligands for PET imaging of DAT in the brain, aiding in the study of neurodegenerative diseases. nih.gov

Role as Building Blocks and Precursors for Complex Natural Products and Alkaloids

The 8-azabicyclo[3.2.1]octane skeleton is the defining core structure of the tropane alkaloid family of natural products. rsc.orgd-nb.info This family includes well-known compounds with significant physiological effects. The rigid, bicyclic nature of the scaffold imparts specific three-dimensional conformations that are crucial for biological activity.

In synthetic chemistry, the 3-azabicyclo[3.2.1]octane ring system is considered a valuable and versatile building block. researchgate.netcymitquimica.com Its structure serves as a starting point for the enantioselective synthesis of complex tropane alkaloids and their analogs. rsc.org Chemists utilize various strategies, such as cycloaddition reactions and radical cyclizations, to construct this core scaffold stereoselectively. rsc.orgvulcanchem.com

Once synthesized, the scaffold can be further functionalized at multiple positions to create a diverse library of compounds for biological screening. chemimpex.comgoogle.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for selective chemical modifications, making it an ideal intermediate in multi-step syntheses of novel therapeutic agents. chemimpex.com Its utility extends to the creation of bioactive molecules for research in neuropharmacology, oncology, and inflammatory diseases. nih.govchemimpex.com

Future Perspectives and Emerging Research Directions

Development of Next-Generation Analogues with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of next-generation analogues of 3-azabicyclo[3.2.1]octane-3-carboxamide with improved biological activity profiles. This involves a meticulous process of structural modification to enhance potency against the intended target while minimizing off-target effects, thereby increasing therapeutic specificity.

A notable example of this approach is the development of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. nih.gov Initial screening identified a hit compound which, through systematic structure-activity relationship (SAR) studies, was evolved into a highly potent and selective inhibitor. nih.gov A key modification involved constraining a flexible piperidine (B6355638) ring into the more rigid 3-azabicyclo[3.2.1]octane scaffold, which resulted in a significant boost in potency. nih.gov

Further optimization efforts focused on fine-tuning the physicochemical properties of these analogues to improve their drug-like characteristics. nih.gov This included modifications to modulate lipophilicity and the introduction of specific side chains to enhance binding affinity and selectivity. nih.gov For instance, the incorporation of an ethoxymethyl side chain on a pyrazine (B50134) ring led to an optimized compound with an excellent balance of reduced lipophilicity and sustained inhibitory activity. nih.gov This iterative process of design, synthesis, and testing is crucial for the development of analogues with superior therapeutic potential.

The table below illustrates the evolution of potency with structural modifications in a series of NAAA inhibitors based on the azabicyclo[3.2.1]octane scaffold.

CompoundModificationh-NAAA IC50 (μM)
Hit Compound 1 Initial hit with piperidine core1.09
Analogue 20 Constrained with azabicyclo[3.2.1]octane core0.23
Lead Compound 39 Further optimization of the pyrazole sulfonamidePotent inhibitor
Optimized Compound 50 Introduction of ethoxymethyl side chain0.042

Data sourced from a study on the discovery and SAR evolution of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. nih.gov

Exploration of Novel Biological Pathways and Mechanistic Insights

Beyond enhancing potency and specificity, future research will delve deeper into the molecular mechanisms of action of this compound derivatives. A thorough understanding of how these compounds interact with their biological targets at a molecular level is essential for rational drug design and for identifying potential new therapeutic applications.

For the aforementioned NAAA inhibitors, mechanistic studies have revealed a non-covalent mode of action. nih.gov These compounds exhibit high selectivity for NAAA over other related enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, which is a critical attribute for minimizing off-target effects. nih.gov

To gain further mechanistic insights, computational methods such as flexible ligand-docking studies are employed. These studies help to visualize the binding orientation of the inhibitors within the active site of the target enzyme. For example, docking studies of an optimized azabicyclooctane derivative showed that the sulfonamide group occupies a specific region within the NAAA binding pocket, and the substituted pyrazole ring forms key hydrogen bond interactions with amino acid residues, such as E195. acs.org Such detailed molecular interactions are fundamental to the compound's inhibitory activity.

Future investigations will likely involve more advanced biophysical and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of these compounds in complex with their target proteins. These structural insights will be invaluable for understanding the precise molecular determinants of binding and for guiding the design of even more effective next-generation inhibitors.

Integration of Advanced Synthetic Technologies and Automation

The synthesis of complex molecules like 3-azabicyclo[3.2.1]octane derivatives can be a time-consuming and labor-intensive process. The integration of advanced synthetic technologies and automation holds significant promise for accelerating the discovery and development of new analogues. nih.govoxfordglobal.com

Automated synthesis platforms can streamline the production of chemical compounds, enabling faster and more efficient creation, which is particularly advantageous for complex or lengthy reaction sequences. oxfordglobal.com These systems offer high precision and consistency, which is crucial for producing high-quality pharmaceutical compounds. oxfordglobal.com Automated synthesizers, for instance, have been successfully employed for the production of peptides and nucleic acids with high reproducibility. oxfordglobal.com

High-throughput screening, facilitated by automation, allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the early stages of drug development. oxfordglobal.com By minimizing manual intervention, automation also reduces the potential for human error, leading to more reliable and reproducible results. oxfordglobal.com

While the direct application of these technologies to the synthesis of 3-azabicyclo[3.2.1]octane derivatives is not yet widely reported, the general trends in medicinal chemistry suggest a move towards greater automation. nih.gov Future efforts will likely focus on adapting and applying these automated systems to the synthesis of this and other complex heterocyclic scaffolds.

Expanding Computational Methodologies for Predictive Modeling and Lead Optimization

Computational methodologies are playing an increasingly important role in modern drug discovery, and their application to the this compound scaffold is expected to expand significantly. These methods offer the potential to predict the biological activity and physicochemical properties of virtual compounds, thereby prioritizing synthetic efforts and accelerating the lead optimization process. ontosight.ai

One powerful computational approach is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to 8-azabicyclo[3.2.1]octane analogues that act as muscarinic receptor blockers. nih.gov These models can provide valuable insights into the structural features that are critical for biological activity and can be used to predict the potency of novel, unsynthesized compounds. nih.gov

As previously mentioned, molecular docking is another key computational tool that provides insights into the binding modes of ligands within the active site of their target proteins. acs.org This information is invaluable for understanding the molecular basis of activity and for designing new analogues with improved binding affinity.

The future of computational modeling in this area will likely involve the use of more sophisticated and predictive algorithms, including machine learning and artificial intelligence. These advanced computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and relationships that may not be apparent through traditional methods. By harnessing the power of predictive modeling, researchers can more efficiently navigate the chemical space and accelerate the discovery of novel this compound derivatives with therapeutic potential.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-azabicyclo[3.2.1]octane-3-carboxamide derivatives?

The synthesis of 3-azabicyclo[3.2.1]octane derivatives often involves conformationally constrained β-amino acid intermediates. A key method includes dihydroxylation of exo-norbornene β-amino esters, followed by NaIO₄-mediated cleavage and reductive amination to form the bicyclic core . Orthogonal protection (e.g., tert-butyl carbamate) is critical for functionalization, enabling selective modification at the carboxamide position . Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) ensures enantiopurity in chiral intermediates .

Q. How can the structural integrity of 3-azabicyclo[3.2.1]octane derivatives be validated experimentally?

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary tools. For example, the NIH/EPA Mass Spectral Database provides reference fragmentation patterns for related compounds (e.g., molecular ion peaks at m/z 153 for C₁₀H₁₉N derivatives) . Stereochemical assignments require NOE experiments or X-ray crystallography, particularly for distinguishing anti/syn configurations in hydroxylated intermediates .

Q. What are the key physicochemical properties influencing the solubility and stability of this compound?

Polar functional groups (e.g., hydroxyl, carboxamide) enhance aqueous solubility, while the bicyclic framework contributes to rigidity and metabolic stability. LogP values for analogs range from 2.1 to 3.5, indicating moderate lipophilicity . Stability under acidic/basic conditions depends on the substituents; tert-butyl-protected derivatives (e.g., CAS 847862-26-4) show improved shelf life .

Advanced Research Questions

Q. How do structural modifications to the 3-azabicyclo[3.2.1]octane core affect biological activity in neurological targets?

Derivatives with phenoxy or pyrrolotriazole substituents (e.g., 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine) exhibit γ-secretase modulation, potentially reducing amyloid-β plaques in Alzheimer’s models. Activity correlates with substituent bulk and hydrogen-bonding capacity at the C8 position .

Q. What methodologies address enantiomeric purity challenges in 3-azabicyclo[3.2.1]octane synthesis?

Racemic mixtures of exo-norbornene β-lactams can be resolved via lipase-catalyzed enantioselective ring-opening (e.g., using Pseudomonas fluorescens lipase), achieving >99% ee for (R)- or (S)-configured products . Chiral HPLC (e.g., CHIRALPAK® columns) further purifies intermediates like (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid .

Q. How can conflicting spectral data for 3-azabicyclo[3.2.1]octane derivatives be reconciled?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example, anti-3-methyl-3-azabicyclo[3.2.1]octan-8a-ol (CAS 13493-38-4) shows distinct 1^1H NMR shifts in CDCl₃ vs. DMSO due to hydrogen bonding . Cross-referencing multiple databases (e.g., PubChem, Reaxys) and computational modeling (DFT) helps validate assignments .

Q. What computational approaches predict the binding affinity of 3-azabicyclo[3.2.1]octane carboxamides to protein targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with targets like γ-secretase. QSAR models highlight the importance of the carboxamide’s electron density and bicyclic ring planarity in modulating binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.